molecular formula C10H24N2O2S B4851886 N,N-dibutyl-N',N'-dimethylsulfamide

N,N-dibutyl-N',N'-dimethylsulfamide

Cat. No.: B4851886
M. Wt: 236.38 g/mol
InChI Key: FOYIUIUWVCYKDG-UHFFFAOYSA-N
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Description

Properties

IUPAC Name

N-butyl-N-(dimethylsulfamoyl)butan-1-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H24N2O2S/c1-5-7-9-12(10-8-6-2)15(13,14)11(3)4/h5-10H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FOYIUIUWVCYKDG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCN(CCCC)S(=O)(=O)N(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H24N2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

236.38 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Chemical Identity :

  • IUPAC Name : N,N-Dimethylsulfamide
  • Molecular Formula : C₂H₈N₂O₂S
  • Molecular Weight : 124.16 g/mol
  • CAS Registry Number : 3984-14-3
  • Synonyms: Dimethylsulfamide (DMS), N,N-Dimethylsulfuric diamide, MAS .

Structural Features :
N,N-Dimethylsulfamide consists of a sulfamide core (SO₂(NH₂)₂) with two methyl groups substituted on the nitrogen atoms. This substitution reduces hydrogen-bonding capacity compared to unsubstituted sulfamide, influencing its solubility and reactivity .

Comparison with Structural Analogues

Substituent-Driven Physicochemical Properties

Compound Name Molecular Formula Substituents Melting Point (°C) Key Applications Reference
N,N-Dimethylsulfamide C₂H₈N₂O₂S -N(CH₃)₂ Not reported Fungicide metabolite, drug precursor
N,N-Dimethyl-N'-phenylsulfamide C₈H₁₂N₂O₂S -N(CH₃)₂, -N'-C₆H₅ Not reported Pharmaceutical intermediates
N,N′-Dinitro-N,N′-dimethylsulfamide C₂H₆N₄O₆S -N(NO₂)CH₃ 90 Explosives, melt-cast charges
N-((2,3-Dihydrobenzo[1,4]dioxin-2-yl)methyl)-N-methylsulfamide C₁₁H₁₄N₂O₄S -N(CH₃)-, benzodioxane moiety 97–98 Anticonvulsant candidate

Key Observations :

  • Hydrophobicity : Aromatic substituents (e.g., phenyl or benzodioxane groups) increase lipophilicity, enhancing blood-brain barrier penetration for CNS-targeting drugs .
  • Thermal Stability : Nitro groups (as in N,N′-Dinitro-N,N′-dimethylsulfamide) lower melting points, critical for explosive formulations .
  • Environmental Persistence : DMS, as a polar metabolite, persists in groundwater due to resistance to microbial degradation .

Pharmacological Activity

Anticonvulsant Derivatives :

  • Compound 7 (N-((2,3-Dihydrobenzo[1,4]dioxin-2-yl)methyl)-N’,N’-dimethylsulfamide) showed improved anticonvulsant activity in rodent models compared to unsubstituted sulfamides, attributed to enhanced lipophilicity and CNS bioavailability .
  • Methylation of sulfonamide NH groups (e.g., compound 20 in ) reduces potency, highlighting the importance of hydrogen-bond donors in target binding .

JAK Inhibitors :

  • Dimethylsulfamide derivative 34 demonstrated superior cellular potency (IC₅₀ = 12 nM) and lipophilic ligand efficiency (LLE = 5.2) compared to sulfonamide analogues, likely due to optimized steric and electronic interactions .

Environmental Impact

  • DMS Detection : Found in 58–66% of groundwater samples in the Maas River basin, with concentrations exceeding 1 µg/L in some cases. Despite low human toxicity, its persistence necessitates monitoring .
  • Degradation Pathways : DMS resists hydrolysis under neutral conditions but degrades slowly in acidic or basic environments, complicating remediation efforts .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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